

Venoterpine: A Technical Overview of a Natural Alkaloid

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Compound of Interest

Compound Name: Venoterpine

Cat. No.: B8261439

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Venoterpine is a monoterpenoid alkaloid with a unique chemical structure, found in select species of the *Alstonia* genus. Despite its documented presence in these traditionally used medicinal plants, **Venoterpine** remains a molecule with a largely unexplored pharmacological profile. Computational studies have begun to shed light on its potential as a bioactive compound, suggesting favorable drug-like properties and predicting interactions with several key biological targets. However, a significant gap exists in the scientific literature regarding its experimentally validated biological activities, mechanisms of action, and associated signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on **Venoterpine**, focusing on its chemical structure, physicochemical properties, and predicted biological activities, while also highlighting the areas that require further experimental investigation.

Chemical Structure and Identification

Venoterpine, a member of the pyridine class of compounds, possesses the systematic IUPAC name 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol[1]. Its chemical identity is well-established and characterized by the following identifiers:

| Identifier | Value |
|-------------------|--------------------------------------|
| CAS Number | 17948-42-4[1] |
| Molecular Formula | C ₉ H ₁₁ NO[1] |
| Molecular Weight | 149.19 g/mol [1] |
| Canonical SMILES | CC1C(CC2=C1C=NC=C2)O |

The molecule features a fused ring system consisting of a dihydropyridine and a cyclopentane ring, with a methyl and a hydroxyl group as substituents.

Physicochemical Properties

Detailed experimental characterization of **Venoterpine**'s physicochemical properties is limited. However, in-silico studies have provided valuable predictions regarding its drug-likeness and pharmacokinetic profile[2][3]. These computational analyses suggest that **Venoterpine** has characteristics favorable for a potential therapeutic agent.

| Property | Predicted Value | Implication |
|--------------------------------|-----------------|--|
| Lipophilicity (LogP) | 0.9 | Balanced solubility |
| Water Solubility | Good | Favorable for formulation and absorption |
| Gastrointestinal Absorption | High | Potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Yes | Potential for central nervous system activity |
| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance |
| CYP450 Inhibition | No | Lower potential for drug-drug interactions |
| Bioavailability Score | 0.55 | Good potential for systemic exposure |

These data are based on computational predictions and await experimental validation.

Natural Occurrence and Isolation

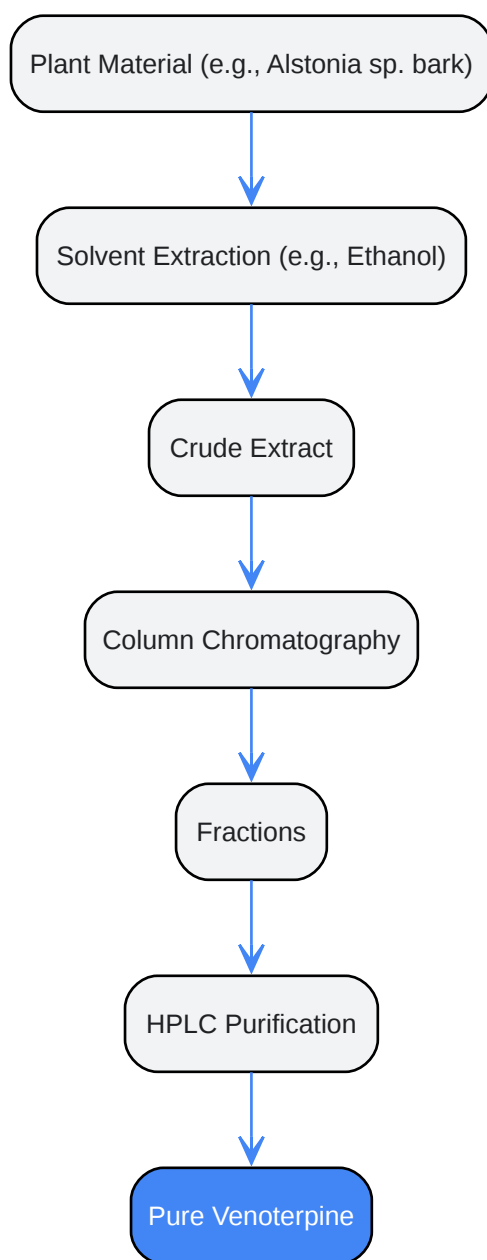
Venoterpine is a naturally occurring alkaloid found in plants of the Apocynaceae family, particularly within the *Alstonia* genus. It has been identified in *Alstonia venenata* and *Alstonia scholaris*, plants that have a history of use in traditional medicine[4][5][6].

General Isolation Protocol Outline

Detailed, step-by-step protocols for the specific isolation of **Venoterpine** are not extensively published. However, a general approach can be inferred from studies on the phytochemical analysis of *Alstonia* species. The process typically involves:

- **Extraction:** The plant material (e.g., stem bark) is subjected to solvent extraction, often with ethanol.
- **Fractionation:** The crude extract is then fractionated using column chromatography with a series of solvents of increasing polarity.
- **Purification:** Fractions containing **Venoterpine** are further purified using techniques such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a generalized workflow for the isolation of **Venoterpine** from a plant source.



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Generalized workflow for the isolation of **Venoterpine**.

Biological Activity and Potential Signaling Pathways

While the extracts of Alstonia species exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, the specific contribution of **Venoterpine** to these activities has not been experimentally determined[4][7].

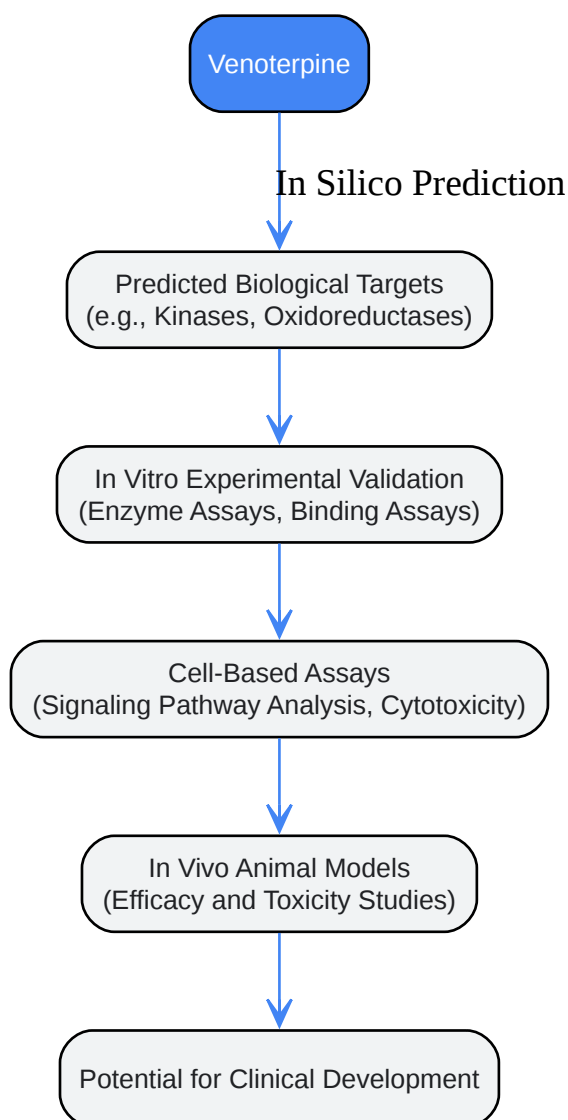
In-Silico Target Prediction

Computational studies have predicted that **Venoterpine** may interact with a variety of biological targets, suggesting a broad potential for pharmacological activity[2][3]. These predictions provide a valuable starting point for future experimental investigations.

| Predicted Protein Target Class | Percentage of Predicted Interactions |
|--------------------------------|--------------------------------------|
| Oxidoreductases | 33% |
| Lyases | 20% |
| Cytochrome P450 Enzymes | 13% |
| Kinases | 13% |
| Membrane Receptors | 6.7% |
| Unspecified Proteins | 6.7% |

This data is based on computational predictions and awaits experimental validation.

Based on these predictions, a hypothetical logical workflow for investigating the biological activity of **Venoterpine** can be proposed.



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Logical workflow for the investigation of **Venoterpine's** bioactivity.

Future Directions and Conclusion

Venoterpine presents an intriguing case of a natural product with a well-defined chemical structure but a largely uncharacterized biological profile. The in-silico data are promising, suggesting that **Venoterpine** possesses drug-like qualities and the potential to interact with multiple biologically relevant targets. However, there is a pressing need for experimental validation of these predictions.

For researchers, scientists, and drug development professionals, **Venoterpine** represents an opportunity for novel discovery. Future research should prioritize:

- Isolation and Synthesis: Development of efficient and scalable methods for obtaining pure **Venoterpine**.
- Biological Screening: Comprehensive screening of **Venoterpine** in a variety of biological assays to identify its primary activities.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **Venoterpine**.
- Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to explore the chemical features essential for its biological activity.

In conclusion, while this guide provides a thorough overview of the current knowledge on **Venoterpine**, it also underscores the significant gaps in our understanding of this natural alkaloid. The available data suggest a promising starting point for further research, and future experimental studies are essential to unlock the full therapeutic potential of **Venoterpine**.

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